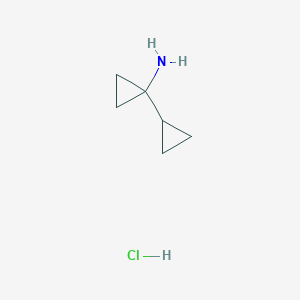

1,1'-BI(Cyclopropyl)-1-amine hydrochloride

CAS No.: 882402-13-3

Cat. No.: VC7867700

Molecular Formula: C6H12ClN

Molecular Weight: 133.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882402-13-3 |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 |

| IUPAC Name | 1-cyclopropylcyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H |

| Standard InChI Key | AOPYBRLTXWCZAV-UHFFFAOYSA-N |

| SMILES | C1CC1C2(CC2)N.Cl |

| Canonical SMILES | C1CC1C2(CC2)N.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its IUPAC name, 1-cyclopropylcyclopropan-1-amine hydrochloride, reflects the presence of two cyclopropane rings bonded to a central amine group, which is protonated as a hydrochloride salt. Key structural features include:

-

SMILES Notation:

C1CC1C2(CC2)N.Cl

The bicyclic framework imposes significant steric strain, which influences reactivity and stability. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (106.7 Ų) and [M+Na]⁺ (118.6 Ų) highlight its compact geometry .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles confirm its structure. For example, the hydrochloride salt exhibits a distinct ¹H NMR signal at δ 5.27 ppm (t, 1H) in dimethyl sulfoxide (DMSO), correlating with the amine proton .

Synthesis and Manufacturing

Primary Synthetic Routes

The hydrochloride salt is typically synthesized via acid-catalyzed deprotection of tert-butyl carbamates. A representative protocol involves:

-

Reacting tert-butyl (1-hydroxymethylcyclopropyl)carbamidate with HCl in dioxane (4 M) at 20°C for 15 hours .

-

Evaporating the solvent to isolate the product as a white solid (45–55% yield) .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Solvent | 1,4-Dioxane |

| Catalyst | HCl (4 M) |

| Reaction Time | 15 hours |

This method avoids high-pressure or high-temperature conditions, making it scalable for industrial applications.

Alternative Approaches

Recent advancements include reductive cyclopropanation using bismuth photocatalysis, though this remains exploratory .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C) to release hydrogen chloride, carbon oxides, and nitrogen oxides . It is incompatible with strong oxidizing agents, necessitating storage in inert environments .

Solubility and Partitioning

| Property | Value |

|---|---|

| Water Solubility | 12.3 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.31 |

| Refractive Index | 1.59 |

Its moderate solubility in polar solvents like water and DMSO facilitates use in aqueous reaction systems.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1,1'-Bi(cyclopropyl)-1-amine hydrochloride serves as a precursor for kinase inhibitors and anticancer agents. For example:

-

It is coupled with pyrazine derivatives to form 6-(4-chlorophenyl)-5-(2-methoxyethoxy)pyrazine-2-carboxamide, a compound evaluated for tyrosine kinase inhibition .

-

In thieno[3,2-d]pyrimidine syntheses, it introduces cyclopropyl motifs that enhance metabolic stability .

Role in Material Science

The strained cyclopropane rings make it a candidate for metal-organic frameworks (MOFs) and photocatalysts. Bismuth complexes derived from this amine show promise in light-driven cyclopropanation reactions .

| Hazard Category | GHS Code |

|---|---|

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Respiratory Irritation | H335 |

| Oral Toxicity | H302 |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

Ventilation: Use fume hoods to minimize inhalation exposure .

-

First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

| Condition | Specification |

|---|---|

| Temperature | 2–8°C |

| Container | Airtight glass vial |

| Incompatibilities | Strong oxidizers |

Future Directions and Research Gaps

-

Stereoselective Synthesis: Current methods yield racemic mixtures. Developing enantioselective routes could unlock applications in chiral drug design.

-

Toxicological Profiling: Limited data exist on chronic exposure effects. In vivo studies are needed to assess carcinogenic potential.

-

Advanced Catalysis: Expanding its role in photocatalytic systems, particularly for C–H functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume